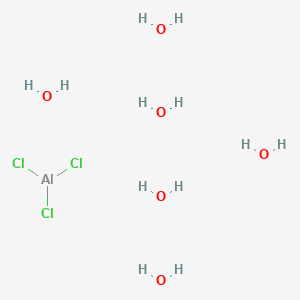
Aluminum chloride hexahydrate
Descripción general
Descripción
Aluminum chloride hexahydrate, also known as aluminium trichloride, is an inorganic compound with the formula AlCl3. It forms a hexahydrate with the formula [Al(H2O)6]Cl3, containing six water molecules of hydration . It is used in various chemical applications as a Lewis base, with anhydrous aluminium trichloride being the most commonly used Lewis acid . It is also used as an antiperspirant that works by affecting the cells that produce sweat .
Synthesis Analysis
The synthesis of Aluminum Chloride Hexahydrate involves the reaction of anhydrous aluminum chloride with water. This reaction leads to the formation of the hexahydrate AlCl3 • 6 H2O, with a molar mass of 241.44 g/mol .Molecular Structure Analysis
The molecular formula of Aluminum Chloride Hexahydrate is H12AlCl3O6. It has an average mass of 241.432 Da and a Monoisotopic mass of 239.951477 Da .Chemical Reactions Analysis
Aluminum Chloride Hexahydrate reacts vigorously with water to yield hydrogen chloride. This reaction leads to the formation of the hexahydrate AlCl3 • 6 H2O .Physical And Chemical Properties Analysis
Aluminum Chloride Hexahydrate appears as colourless crystals and is hygroscopic . It has a molar mass of 241.432 g/mol . It is extremely soluble in water, and also soluble in hydrogen chloride, ethanol, chloroform, carbon tetrachloride .Aplicaciones Científicas De Investigación
Extraction and Recovery from Alternative Sources
Aluminum chloride hexahydrate: is pivotal in the extraction of aluminum from non-bauxite sources, such as kaolin. Researchers have optimized conditions to maximize aluminum extraction yield, achieving up to 92.6% efficiency . The crystallization efficiency of AlCl₃·6H₂O crystals can exceed 90%, making it a promising method for aluminum recovery .
Organic Synthesis
In organic chemistry, AlCl₃·6H₂O serves as a mild, less toxic, and efficient reagent. It’s used in various reactions, including chemoselective reductions, deoxygenation of organic N-oxides, and synthesis of complex organic compounds . Its utility extends to protection and deprotection reactions, crucial for synthesizing sensitive molecules .
Pharmaceutical Applications
AlCl₃·6H₂O is used in pharmaceutical preparations to treat hyperhidrosis, a condition characterized by excessive sweating. Its efficacy in controlling sweat production makes it a key ingredient in antiperspirants and deodorants .
Textile Industry
The compound finds application in the textile industry for dyeing fabrics and textile finishing. Its properties help in refining crude oil and manufacturing parchment paper, which are essential processes in industrial manufacturing .
Wood Preservation and Disinfection
AlCl₃·6H₂O is employed in preserving wood and disinfecting stables. Its antimicrobial properties ensure that it is effective in maintaining the longevity of wood products and in ensuring the hygiene of animal habitats .
Analytical and Characterization Techniques
The compound is also used in analytical chemistry for characterizing materials. Techniques such as X-ray diffraction (XRD), Fourier-transform infrared spectroscopy (FTIR), thermogravimetric analysis (TGA), and zeta potential analysis utilize AlCl₃·6H₂O to determine the properties of various substances .
Mecanismo De Acción
Target of Action
Aluminum chloride hexahydrate primarily targets the sweat glands in the body . It is commonly used as a topical antiperspirant . The compound also has hemostatic properties and can be used to control minor hemorrhage during dental restorative procedures .
Mode of Action
The mode of action of aluminum chloride hexahydrate involves causing an obstruction of the distal sweat gland ducts . The metal ions precipitate with mucopolysaccharides, damaging epithelial cells along the lumen of the duct and forming a plug that blocks sweat output . This action reduces perspiration and helps control excessive sweating .
Biochemical Pathways
Research suggests that aluminum chloride can induce neurotoxicity and hepatotoxicity, affecting pathways such as wnt/β-catenin/gsk-3β, jak-2/stat-3, and ppar-γ . These pathways are involved in cell signaling, inflammation, and apoptosis .
Pharmacokinetics
In the small intestine, aluminum chloride is rapidly converted to insoluble, poorly absorbed basic aluminum salts . This includes a mixture of hydrated aluminum oxide, oxyaluminum hydroxide, various basic aluminum carbonates, and aluminum soaps .
Result of Action
The primary result of aluminum chloride hexahydrate’s action is the reduction of sweat output . By blocking the sweat gland ducts, it helps control excessive sweating, a condition known as hyperhidrosis . Additionally, it can help control minor bleeding during dental procedures .
Action Environment
Environmental factors can influence the action, efficacy, and stability of aluminum chloride hexahydrate. It is water-reactive and moisture-sensitive . Therefore, it should be stored in a dry, cool, and well-ventilated place . It should be applied to dry, intact skin only . The compound is stable under normal conditions, but exposure to excess heat or moisture can affect its stability .
Safety and Hazards
Direcciones Futuras
Propiedades
IUPAC Name |
trichloroalumane;hexahydrate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/Al.3ClH.6H2O/h;3*1H;6*1H2/q+3;;;;;;;;;/p-3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JGDITNMASUZKPW-UHFFFAOYSA-K | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
O.O.O.O.O.O.[Al](Cl)(Cl)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
AlCl3H12O6 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Related CAS |
7446-70-0 (anhydrous cpd) | |
| Record name | Aluminum chloride [USP] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0007784136 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Molecular Weight |
241.43 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Colorless, white, or slightly yellow deliquescent solid; Odorless; [Merck Index] White to yellowish crystals or powder; Odorless; [EMD MSDS] | |
| Record name | Aluminum chloride hexahydrate | |
| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
| URL | https://haz-map.com/Agents/11800 | |
| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
Product Name |
Aluminum chloride hexahydrate | |
CAS RN |
7784-13-6 | |
| Record name | Aluminum chloride [USP] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0007784136 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Aluminum chloride (AlCl3), hydrate (1:6) | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.108.910 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: How does aluminum chloride hexahydrate work to treat hyperhidrosis?
A1: While the exact mechanism is not fully understood, research suggests that aluminum chloride hexahydrate interacts with the sweat ducts, forming a physical plug that temporarily blocks sweat production []. Additionally, it may affect the activity of sweat glands, further reducing sweating.
Q2: Are there alternative topical treatments for hyperhidrosis besides aluminum chloride hexahydrate?
A2: Yes, other options include botulinum toxin type A injections and iontophoresis treatments [, ]. The choice of treatment depends on the severity of hyperhidrosis and individual patient factors.
Q3: Has iontophoresis with aluminum chloride hexahydrate been studied for treating hyperhidrosis?
A3: Yes, studies have investigated the efficacy of aluminum chloride hexahydrate iontophoresis, particularly for palmar hyperhidrosis. Research indicates that iontophoresis with a 1% solution can effectively reduce sweating for a more extended period compared to topical application, with minimal side effects [, ].
Q4: What is the molecular formula and weight of aluminum chloride hexahydrate?
A4: The molecular formula is AlCl3·6H2O, and its molecular weight is 241.43 g/mol [, ].
Q5: What is the structural characterization of aluminum chloride hexahydrate?
A5: []Neutron and X-ray diffraction studies reveal that aluminum chloride hexahydrate consists of chains of the type "-Al(H2O)6^3+-3Cl^−−Al(H2O)6^3+-3Cl^−−", running parallel to the hexagonal c axis. Six water molecules form a nearly regular octahedron around a central aluminum ion. Two hydrogen atoms linked to an oxygen atom lie close to the lines connecting the oxygen atom with the two nearest chlorine ions.
Q6: Can aluminum chloride hexahydrate be used as a catalyst?
A6: Yes, anhydrous aluminum chloride, derived from the hexahydrate, is a potent Lewis acid catalyst widely used in organic synthesis, particularly in Friedel-Crafts alkylation and acylation reactions [, ].
Q7: What are the advantages of using aluminum chloride hexahydrate as a starting material for producing anhydrous aluminum chloride?
A7: Aluminum chloride hexahydrate is a more readily available and less expensive starting material than other options. Several methods have been developed to produce high-purity anhydrous aluminum chloride from the hexahydrate, focusing on efficient dehydration and purification techniques [, , , ].
Q8: How does the thermal decomposition of aluminum chloride hexahydrate contribute to its applications?
A8: [, ]Partial thermal decomposition of aluminum chloride hexahydrate produces basic aluminum chloride, a valuable precursor for polyaluminum chloride (PAC). PAC is an effective flocculant used in water treatment processes. The properties of the PAC solution, such as basicity, are influenced by the extent of decomposition.
Q9: Has research explored using aluminum chloride hexahydrate in the production of alumina?
A9: Yes, studies have investigated the use of aluminum chloride hexahydrate as an intermediate product in the production of alumina from various sources, including clay minerals and coal ash [, , , , , , ]. These methods often focus on efficient extraction, crystallization, and calcination techniques to produce high-purity alumina.
Q10: What are the material compatibility and stability aspects of aluminum chloride hexahydrate?
A10: Aluminum chloride hexahydrate exhibits good compatibility with various materials, but its hygroscopic nature necessitates proper storage to prevent degradation due to moisture absorption [].
Q11: What is known about the toxicology and safety of aluminum chloride hexahydrate?
A11: While generally considered safe for topical use in treating hyperhidrosis, aluminum chloride hexahydrate can cause skin irritation and dryness in some individuals [, , , ]. It is crucial to follow recommended usage guidelines and consult a healthcare professional if irritation occurs.
Q12: Are there environmental concerns regarding aluminum chloride hexahydrate?
A12: While not classified as a major environmental hazard, responsible waste management practices are essential. Research on mitigating potential negative impacts on the environment is ongoing [].
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




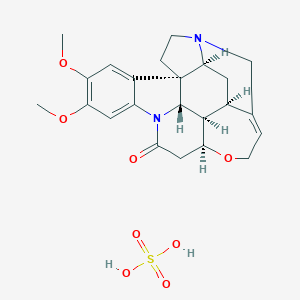



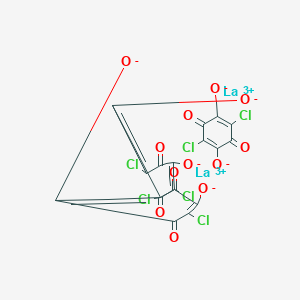




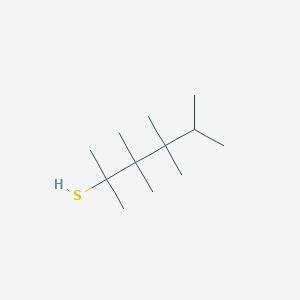
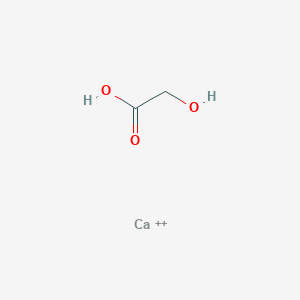
![Bicyclo[3.1.1]heptane-2-methanamine, 6,6-dimethyl-, (1R,2S,5R)-rel-](/img/structure/B213138.png)
